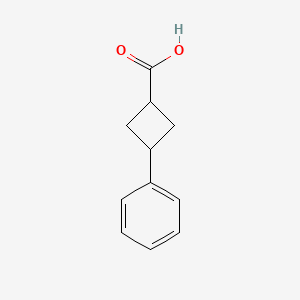

3-Phenylcyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJHQBPJQYNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216232 | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-28-2, 16204-48-1 | |

| Record name | 3-Phenylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Cyclobutane Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 3-Phenylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional geometry provides a unique scaffold that can orient substituents in well-defined spatial vectors, making it an attractive component for designing molecules that interact with biological targets.[1] Unlike planar aromatic rings, the puckered nature of the cyclobutane core allows for the exploration of chemical space in three dimensions, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1]

This compound is a prototypical example of this molecular architecture, combining the rigid cyclobutane core with a phenyl group and a carboxylic acid moiety. This arrangement presents two key points of interest for chemical manipulation and biological interaction: the ionizable carboxylic acid, which can engage in hydrogen bonding and electrostatic interactions, and the hydrophobic phenyl group, which can occupy lipophilic pockets in enzymes and receptors.[1][2] Understanding the synthesis, stereochemistry, and reactivity of this compound is fundamental for its application as a building block in the development of novel therapeutics. This guide provides a comprehensive overview of its core chemical properties, grounded in established experimental data and synthetic protocols.

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process where control of stereochemistry—the relative orientation of the phenyl and carboxyl groups—is paramount. The cis and trans isomers exhibit different physical properties and may have distinct biological activities.

Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid

A robust and well-documented method for synthesizing the cis isomer begins with the Grignard reaction of a suitable arylmagnesium bromide with ethyl 3-ketocyclobutanecarboxylate. This is followed by hydrogenolysis to remove the resulting tertiary alcohol and subsequent saponification to yield the desired carboxylic acid.[3]

The causality behind this synthetic choice is rooted in efficiency and stereochemical outcome. The initial Grignard addition creates the C-phenyl bond, and the subsequent palladium-catalyzed hydrogenolysis of the hydroxyl group is a key step that proceeds without reducing the aromatic ring.[3]

Caption: Synthetic workflow for cis-3-Phenylcyclobutanecarboxylic acid.

Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of cis-3-phenylcyclobutanecarboxylic acid and its derivatives.[3]

Step 1: Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate

-

Prepare a solution of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of ethyl 3-ketocyclobutanecarboxylate in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.[4][5]

Step 2: Ethyl cis-3-phenylcyclobutane-1-carboxylate

-

Dissolve the crude alcohol from the previous step in ethanol.

-

Add 10% palladium on charcoal catalyst to the solution.

-

Hydrogenate the mixture in a Parr apparatus at 50 psi of hydrogen for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Remove the solvent from the filtrate under vacuum to yield the crude ester.[3]

Step 3: cis-3-Phenylcyclobutanecarboxylic Acid

-

Hydrolyze the crude ester by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours.

-

Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure cis-3-phenylcyclobutanecarboxylic acid.[3]

Stereochemical Verification

The assignment of the cis configuration is a critical aspect of characterization. A definitive method involves the oxidative degradation of the phenyl ring. Treatment with a strong oxidizing agent, such as ruthenium tetroxide, cleaves the aromatic ring, converting the compound to the known cis-1,3-cyclobutanedicarboxylic acid.[3] Comparison of the physical properties (e.g., melting point) of the resulting diacid with an authentic sample provides unequivocal proof of the stereochemistry. This self-validating system ensures the integrity of the stereochemical assignment.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification and characterization of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [6] |

| Molecular Weight | 176.21 g/mol | [6] |

| CAS Number | 66016-28-2 | [6][7] |

| Boiling Point | 330.9 ± 31.0 °C (Predicted) | [6] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 4.67 ± 0.40 (Predicted) | [6] |

| Ionization Constant (pKa in 50% Ethanol) | ~5.985 (-log K₀ for substituted series) | [3] |

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons (phenyl group) in the range of δ 7.2-7.4 ppm. The protons on the cyclobutane ring would appear as multiplets in the upfield region, typically between δ 2.0 and 3.5 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.[3] The coupling patterns of the cyclobutane protons are complex due to the puckered nature of the ring and the cis/trans relationship between substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbon (δ 170-180 ppm), the aromatic carbons (δ 125-145 ppm), and the aliphatic carbons of the cyclobutane ring (δ 20-45 ppm).[8] The exact chemical shifts will depend on the stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp and intense C=O stretching absorption is expected around 1700-1725 cm⁻¹.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclobutane ring.[9]

Chemical Reactivity and Acidity

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the cyclobutane ring.

Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes typical reactions such as:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC) followed by reaction with an amine produces an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-phenylcyclobutylmethanol.

Acidity and Electronic Effects

The acidity of the carboxyl group is a key property. The ionization constant for a series of meta- and para-substituted cis-3-phenylcyclobutanecarboxylic acids has been studied to evaluate the transmission of electronic effects through the cyclobutane ring.[3] The measured pKa values indicate that the cyclobutane ring is capable of transmitting electronic effects from the phenyl ring to the carboxyl group, albeit with an attenuation factor compared to more conjugated systems.[3] This property is crucial for understanding how modifications on the phenyl ring can tune the acidity and, consequently, the binding properties of the molecule in a biological context.

Caption: Logical diagram of electronic effect transmission.

Applications in Drug Discovery and Medicinal Chemistry

The 3-phenylcyclobutane core is a valuable scaffold for designing pharmacologically active agents. The rigid nature of the cyclobutane ring serves to lock the relative orientation of the phenyl and carboxyl groups, which can be advantageous for optimizing binding to a specific protein target.

Key applications and rationales in drug design include:

-

Aryl Isostere: The phenylcyclobutane moiety can serve as a non-planar bioisostere for other aromatic or heteroaromatic systems, offering a different 3D profile that may enhance selectivity or avoid metabolic liabilities.[1]

-

Hydrophobic Pocket Filling: The phenyl group can be positioned by the cyclobutane scaffold to effectively occupy hydrophobic pockets within a target protein, while the carboxylic acid provides a crucial anchor point for polar interactions.[1]

-

Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.[1]

-

Scaffold for Further Elaboration: this compound is a versatile building block. Both the phenyl ring and the carboxylic acid can be further functionalized to create libraries of compounds for screening and lead optimization.[10][11]

Derivatives of this core structure are explored as potential inhibitors, antagonists, or modulators in various therapeutic areas, leveraging the unique conformational constraints imposed by the cyclobutane ring.[1][12]

References

- Fuchs, R., & Caputo, J. A. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. Journal of Organic Chemistry, 32(7), 2064–2067. [Link]

- LookChem. (n.d.). Cyclobutanecarboxylic acid, 3-phenyl-, methyl ester, cis-.

- Supporting Information. (2018).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955).

- PubChem. (n.d.). 3-Phenylbutyric acid.

- Unknown. (n.d.). Stereochemistry three-dimensional arrangement of atoms.

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester.

- Conant, J. B. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Aribo Biotechnology. (n.d.). 66016-28-2 | this compound.

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Unknown. (n.d.). Stereochemistry.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]

- Tambo-ong, A. V., & D'hooghe, M. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2378–2391. [Link]

- Al-Harrasi, A., Hussain, J., & Csuk, R. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Conference Proceedings Journal, 3, 26-34. [Link]

- SpectraBase. (n.d.). Cyclobutanecarboxylic acid.

- PubChem. (n.d.). 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid.

- NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester.

- ResearchGate. (n.d.). Synthesis of Phenylcycloalkanepolycarboxylic Acids.

- Chemdad. (n.d.). This compound.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

- PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid.

- UC San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry.

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

- ResearchGate. (n.d.). Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives.

- Pharmacognosy Research. (n.d.). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.

- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.

- Michigan State University. (n.d.). Carboxylic Acid Reactivity.

- ResearchGate. (n.d.). Fig 8. Structures of chiral carboxylic acids.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | C11H12O3 | CID 71464334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 66016-28-2 [chemicalbook.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. Cyclobutanecarboxylic acid, phenyl ester [webbook.nist.gov]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Introduction: Unveiling a Scaffold of Three-Dimensional Potential

An In-depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid

In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), the pursuit of novel molecular scaffolds that occupy three-dimensional space is paramount. While flat, aromatic structures have historically dominated fragment libraries, they often lead to planar molecules with suboptimal physicochemical properties. The cyclobutane moiety has emerged as an attractive, albeit underrepresented, scaffold that provides rigid, non-planar conformations.[1] this compound (CAS Number: 66016-28-2 ) represents a quintessential example of this class, merging the rigid cyclobutane core with a phenyl group for potential aromatic interactions and a carboxylic acid handle for derivatization or as a key pharmacophoric element.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, stereoisomer-specific synthesis, spectroscopic signature, and its strategic application as a foundational building block in modern drug discovery programs.

Physicochemical and Spectroscopic Profile

The unique arrangement of the phenyl and carboxyl groups on the cyclobutane ring dictates the molecule's physical properties and its interaction with biological targets. The carboxylic acid moiety is a common feature in numerous drugs, but its inherent acidity and polarity can present challenges in metabolic stability and membrane permeability, often necessitating bioisosteric replacement in later stages of drug development.[2][3]

Core Properties

A summary of the key physicochemical properties for this compound is presented below. Note that some values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 66016-28-2 | [4][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [5][6] |

| Molecular Weight | 176.21 g/mol | [5][6] |

| Boiling Point | 330.9 ± 31.0 °C (Predicted) | [6] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 4.67 ± 0.40 (Predicted) | [6] |

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of the compound. The expected spectroscopic features are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will be a highly deshielded, broad singlet typically appearing in the 10-12 ppm region.[7] The aromatic protons of the phenyl group will appear as a multiplet between 7.0 and 7.5 ppm. The cyclobutane ring protons will present as a series of complex multiplets in the 2.0-3.5 ppm range, with their specific chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis/trans) to the substituents.[8]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the deshielded region of 170-180 ppm.[7] The aromatic carbons will resonate between 125-145 ppm, while the sp³-hybridized carbons of the cyclobutane ring will appear further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions from the carboxyl group. A very broad O-H stretching band will be observed from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[7] A strong, sharp C=O stretching absorption will be present around 1700-1725 cm⁻¹.[7]

Synthesis and Stereochemical Control

The spatial arrangement of the phenyl and carboxyl groups (cis or trans) is a critical determinant of a molecule's biological activity. Therefore, stereocontrolled synthesis is of utmost importance. The synthesis of the cis isomer has been well-documented and serves as a robust protocol for accessing this scaffold.

Synthetic Workflow: cis-3-Phenylcyclobutanecarboxylic Acid

A reliable method for preparing the cis isomer involves a multi-step sequence starting from ethyl 3-ketocyclobutanecarboxylate. This approach provides excellent control over the final stereochemistry.

Caption: Synthetic pathway to cis-3-Phenylcyclobutanecarboxylic acid.

Causality of Experimental Choices:

-

Grignard Reaction: The initial step utilizes a Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group onto the cyclobutanone core. This reaction is a classic and efficient method for carbon-carbon bond formation at a carbonyl carbon.

-

Hydrogenolysis: The subsequent removal of the tertiary hydroxyl group via palladium-catalyzed hydrogenolysis is a crucial step. The rationale here is that the hydrogen atom is delivered to the carbocation intermediate from the face opposite to the bulky phenyl group, leading preferentially to the cis configuration of the resulting ester.

-

Saponification: The final step is a standard ester hydrolysis under basic conditions to yield the desired carboxylic acid.[8]

Protocol 1: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid

This protocol is adapted from established literature procedures.[8]

-

Step 1: Grignard Reaction.

-

To a solution of ethyl 3-ketocyclobutanecarboxylate (1 equiv.) in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (1.1 equiv.) in diethyl ether dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.

-

-

Step 2: Hydrogenolysis.

-

Dissolve the crude product from Step 1 in ethanol.

-

Add palladium on charcoal (10% w/w, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain ethyl cis-3-phenylcyclobutanecarboxylate.

-

-

Step 3: Saponification.

-

Dissolve the ester from Step 2 in a 1:1 mixture of ethanol and water.

-

Add potassium hydroxide (3 equiv.) and heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

-

Acidify the remaining aqueous solution to pH ~2 with 2M hydrochloric acid.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield cis-3-Phenylcyclobutanecarboxylic acid. Purify further by recrystallization if necessary.

-

Application in Drug Discovery: A 3D Fragment for Modern Challenges

The strategic value of this compound lies in its utility as a 3D fragment. The non-planar cyclobutane ring presents substituents with distinct vectors, allowing for the exploration of chemical space in ways that flat aromatic rings cannot. This is critical for achieving high affinity and selectivity for complex protein binding sites.

The 3D Scaffold Advantage

Fragment-based drug discovery often starts with small, low-complexity molecules. Increasing the proportion of sp³-hybridized carbons, and thus the three-dimensionality, has been shown to improve success rates as compounds advance through the drug discovery pipeline.[1]

Caption: Comparison of 2D vs. 3D fragment growth vectors.

The phenylcyclobutane core serves as a rigid scaffold from which chemists can elaborate. The phenyl group can engage in π-stacking or hydrophobic interactions, while the carboxylic acid provides a point for derivatization into amides, esters, or bioisosteres, or it can act as a crucial hydrogen bond donor/acceptor or salt bridge partner. The cis and trans isomers offer different spatial arrangements of these key functional groups, effectively doubling the shape diversity that can be explored from a single core structure.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically valuable building block for modern medicinal chemistry. Its well-defined stereochemistry, rigid three-dimensional structure, and versatile functional handles make it an ideal starting point for the design of novel therapeutics. The robust synthetic protocols allow for reliable access to specific stereoisomers, enabling researchers to systematically probe the structure-activity relationships of their target biological systems. As the demand for molecules with greater 3D character continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.

References

- Title: Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids Source: Journal of the American Chemical Society URL:[Link]

- Title: 66016-28-2 | this compound Source: Aribo Biotechnology URL:[Link]

- Title: this compound Source: Nine Chongqing Chemdad Co. URL:[Link]

- Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Current Medicinal Chemistry URL:[Link]

- Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Bentham Science URL:[Link]

- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]

- Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 4. This compound [66016-28-2] | King-Pharm [king-pharm.com]

- 5. This compound | 66016-28-2 [chemicalbook.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

Discovery of Synthetic Pathways for 3-Phenylcyclobutanecarboxylic Acid: An In-depth Technical Guide

Abstract

3-Phenylcyclobutanecarboxylic acid is a valuable scaffold in medicinal chemistry, appearing in the structure of various pharmacologically active compounds. Its rigid four-membered ring system provides a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets. The development of efficient and scalable synthetic routes to this and related cyclobutane derivatives is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of viable synthetic pathways to this compound, offering detailed experimental insights and a critical evaluation of the strategic choices involved in each route. We will explore two primary strategies: a classical approach involving a Grignard reaction with a cyclobutanone precursor, and a modern approach leveraging palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a desirable structural element in drug design. Its conformational rigidity and unique spatial arrangement of substituents allow for the precise positioning of functional groups, which can lead to enhanced potency and selectivity for biological targets. This compound, in particular, combines this rigid core with a phenyl group, which can engage in various non-covalent interactions, and a carboxylic acid, a common pharmacophore. This guide is intended to serve as a comprehensive resource for chemists seeking to synthesize this important building block, providing not only procedural details but also the underlying scientific rationale.

Pathway 1: Synthesis via Grignard Reaction and Hydrogenolysis

This classical and reliable pathway constructs the target molecule by forming the key carbon-phenyl bond through the addition of a Grignard reagent to a keto-ester precursor. The subsequent steps involve the removal of a hydroxyl group and hydrolysis of the ester to yield the final carboxylic acid. This approach is particularly effective for producing the cis-isomer of the target compound.

Overall Strategy

The retrosynthetic analysis for this pathway begins by disconnecting the phenyl group, identifying a phenyl Grignard reagent and a 3-oxocyclobutanecarboxylate as key synthons. The synthesis of the 3-oxocyclobutanecarboxylate itself is a critical preceding step.

Caption: Retrosynthetic analysis for Pathway 1.

Step 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid is a crucial first step. Several methods have been reported, often starting from malonic esters. One common approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide, followed by acidic hydrolysis and decarboxylation.[1][2]

-

Cyclization: To a flask containing N,N-dimethylformamide (DMF) and potassium tert-butoxide, cooled in an ice bath, a solution of diisopropyl malonate in DMF is added dropwise. After the addition, the mixture is warmed and 2,2-dimethoxy-1,3-dibromopropane is added. The reaction is heated for an extended period (e.g., 4 days at 140°C).[1]

-

Work-up and Isolation: After cooling, water is added, and the product is extracted with an organic solvent like n-heptane. The organic phase is dried and concentrated under reduced pressure to yield the crude cyclized product.

-

Hydrolysis and Decarboxylation: The crude product from the previous step is heated with concentrated hydrochloric acid and water. This step hydrolyzes the ester and ketal groups and promotes decarboxylation. The reaction can take several hours at elevated temperatures (e.g., 30 hours at 75-80°C followed by 120 hours at 102-106°C).[1]

-

Final Purification: The reaction mixture is cooled, and the product is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated. The crude 3-oxocyclobutanecarboxylic acid can be further purified by recrystallization from a mixture of dichloromethane and n-heptane.

Step 2: Esterification of 3-Oxocyclobutanecarboxylic Acid

To facilitate the subsequent Grignard reaction and prevent side reactions with the acidic proton of the carboxylic acid, the intermediate is typically converted to its ethyl ester.

-

Dissolve 3-oxocyclobutanecarboxylic acid in a large excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture at reflux for several hours.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ethyl ester with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 3: Grignard Reaction with Phenylmagnesium Bromide

This is the key bond-forming step where the phenyl group is introduced. The Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene and magnesium turnings in anhydrous ether.[3][4]

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.[3]

-

Addition to the Keto-ester: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of ethyl 3-oxocyclobutanecarboxylate in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.

Step 4: Palladium-Catalyzed Hydrogenolysis

The tertiary hydroxyl group is removed by hydrogenolysis, a reduction reaction that cleaves the C-O bond. This is typically achieved using a palladium catalyst under a hydrogen atmosphere.[1][5][6]

-

Dissolve the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate in a suitable solvent such as ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-phenylcyclobutanecarboxylate.

Step 5: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.[7]

-

Dissolve the crude ethyl 3-phenylcyclobutanecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture at reflux for several hours until the ester is completely hydrolyzed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

-

Extract the this compound with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.

Pathway 2: Synthesis via Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide a versatile and efficient alternative for the synthesis of this compound.[2][8][9] This pathway involves coupling a cyclobutane building block with a phenylating agent.

Overall Strategy

The retrosynthetic analysis for this pathway involves disconnecting the bond between the phenyl group and the cyclobutane ring, leading to a functionalized cyclobutane (e.g., a boronic ester or a halide) and a corresponding phenyl partner.

Caption: Retrosynthetic analysis for Pathway 2 via Suzuki Coupling.

Step 1: Synthesis of a Functionalized Cyclobutane Precursor

A key requirement for this pathway is the synthesis of a cyclobutanecarboxylate bearing a functional group suitable for cross-coupling, such as a bromine atom or a boronic ester. For a Suzuki-Miyaura coupling, a bromo-substituted cyclobutane is a common precursor.

The synthesis of this precursor can be achieved from a suitable starting material like 3-hydroxycyclobutanecarboxylic acid (which can be obtained by reduction of 3-oxocyclobutanecarboxylic acid) via a bromination reaction (e.g., using PBr₃ or the Appel reaction).

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., phenylboronic acid) and an organohalide (e.g., ethyl 3-bromocyclobutanecarboxylate).[3][10]

-

In a reaction vessel, combine ethyl 3-bromocyclobutanecarboxylate, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain ethyl 3-phenylcyclobutanecarboxylate.

Step 3: Saponification

The final step is the hydrolysis of the ester to the carboxylic acid, as described in Pathway 1.

Comparative Analysis of Pathways

| Feature | Pathway 1: Grignard Reaction | Pathway 2: Cross-Coupling |

| Overall Yield | Generally moderate to good | Can be high with optimized conditions |

| Stereoselectivity | Can be controlled to favor the cis-isomer | May require chiral ligands for stereocontrol |

| Reagents | Grignard reagents are moisture-sensitive | Boronic acids are generally air and moisture stable |

| Catalyst | Palladium for hydrogenolysis | Palladium catalyst for C-C bond formation |

| Scalability | Well-established and scalable | Can be scalable, but catalyst cost may be a factor |

| Substrate Scope | Dependent on the availability of Grignard reagents | Broad scope of boronic acids and aryl halides available |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The classical Grignard-based approach offers a reliable route, particularly for the synthesis of the cis-isomer. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and versatile alternative with a potentially broader substrate scope. The choice of pathway will ultimately depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. This guide provides the foundational knowledge and procedural insights to enable researchers to confidently embark on the synthesis of this valuable molecular scaffold.

References

- SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.

- Lopušanskaja, E., Paju, A., & Lopp, M. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis. [Link]

- Organic Syntheses. (n.d.).

- SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Macmillan Group. (2010).

- OperaChem. (2024).

- Wikipedia. (n.d.).

- Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]

- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

- Deveau, A. M., et al. (2012). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential.

- ResearchGate. (2021).

- The Royal Society of Chemistry. (2014).

- ResearchGate. (2021).

- ResearchGate. (2021).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. jeolusa.com [jeolusa.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. [PDF] Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Stereoisomers of 3-Phenylcyclobutanecarboxylic Acid

Abstract

Stereoisomerism profoundly influences the pharmacological and toxicological profiles of drug candidates. In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a valuable motif for introducing three-dimensional complexity and favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of the stereoisomers of 3-phenylcyclobutanecarboxylic acid, a key building block in drug discovery. We will delve into the synthetic pathways leading to its geometric isomers (cis and trans), methodologies for their separation and purification, definitive analytical techniques for stereochemical assignment, and protocols for the resolution of their enantiomeric pairs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced stereochemistry of this versatile compound in their work.

Introduction: The Significance of Stereoisomerism in Drug Design

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors.[2] This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. Similarly, diastereomers, which include geometric isomers like cis and trans forms, possess distinct physical properties and three-dimensional shapes, leading to different pharmacological profiles.

The this compound framework presents two distinct stereochemical challenges: the relative orientation of the phenyl and carboxylic acid groups (cis/trans isomerism) and the chirality at the C1 and C3 positions, resulting in two pairs of enantiomers. A thorough understanding and control of this stereochemistry are paramount for the development of safe and effective therapeutics.[1]

Synthesis of Stereoisomeric Mixtures

The synthesis of this compound typically results in a mixture of cis and trans isomers. The ratio of these isomers is often dependent on the synthetic route and reaction conditions.

Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid

A common route to the cis isomer involves a Grignard reaction followed by catalytic hydrogenation.[3] The hydrogenation step, proceeding from the less sterically hindered face, generally favors the formation of the cis product.

Experimental Protocol: Synthesis of cis-3-Phenylcyclobutanecarboxylic Acid [3]

-

Grignard Reaction:

-

To a solution of ethyl 3-ketocyclobutanecarboxylate in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-3-phenylcyclobutanecarboxylate.

-

-

Hydrogenolysis:

-

Dissolve the crude alcohol in ethanol and add a catalytic amount of palladium on carbon (10%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

-

Saponification:

-

Reflux the resulting ester with an excess of 10% aqueous sodium hydroxide for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield cis-3-phenylcyclobutanecarboxylic acid.

-

Causality: The stereochemical outcome of the hydrogenation is directed by the catalyst adsorbing to the less hindered face of the cyclobutane ring, leading to the delivery of hydrogen from the same side as the ester group, resulting in the cis configuration.

Considerations for the Synthesis of trans-3-Phenylcyclobutanecarboxylic Acid

The synthesis of the trans isomer is less straightforward. While some synthetic routes may produce mixtures containing the trans isomer, its isolation can be challenging. Isomerization of the more readily available cis isomer to the thermodynamically more stable trans isomer under acidic or basic conditions can be a viable strategy, although specific high-yield protocols for this particular compound are not widely reported in foundational literature.[4][5] Another approach involves stereoselective syntheses that employ specific directing groups or catalysts to favor the formation of the trans product.[6]

Separation of cis and trans Diastereomers

The separation of the cis and trans isomers of this compound is a critical step in obtaining stereochemically pure compounds. Due to their different physical properties, such as polarity and crystal packing, several methods can be employed.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent.[7][8] By carefully selecting a solvent system and controlling the temperature, one isomer can be selectively crystallized while the other remains in solution.

Experimental Protocol: Separation by Fractional Crystallization

-

Dissolve the mixture of cis and trans-3-phenylcyclobutanecarboxylic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).

-

Allow the solution to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.

-

Collect the resulting crystals by filtration. The initial crop will be enriched in the less soluble isomer.

-

Recrystallize the obtained solid from the same solvent system to improve its purity.

-

The mother liquor will be enriched in the more soluble isomer, which can be recovered by evaporating the solvent and can be further purified by repeated crystallizations.

Self-Validation: The purity of each fraction should be monitored by analytical techniques such as NMR spectroscopy or HPLC to determine the cis:trans ratio.

Column Chromatography

For smaller scale separations or for isomers with similar solubilities, column chromatography is a powerful tool. The separation is based on the differential adsorption of the isomers to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

Analytical Characterization and Stereochemical Assignment

Unambiguous determination of the stereochemistry of the isolated isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: The Karplus Relationship

The key to distinguishing cis and trans isomers of this compound lies in the analysis of the coupling constants (J-values) between the protons on the cyclobutane ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[9]

-

In the cis isomer, the protons at C1 and C3 are on the same face of the ring, leading to a smaller dihedral angle and consequently a smaller coupling constant.

-

In the trans isomer, these protons are on opposite faces, resulting in a larger dihedral angle and a larger coupling constant.

Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound Isomers

| Isomer | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| cis | Aromatic protons, Methine protons (C1-H, C3-H), Methylene protons (C2-H, C4-H) | Carboxyl carbon, Aromatic carbons, Methine carbons (C1, C3), Methylene carbons (C2, C4) |

| trans | Aromatic protons, Methine protons (C1-H, C3-H), Methylene protons (C2-H, C4-H) | Carboxyl carbon, Aromatic carbons, Methine carbons (C1, C3), Methylene carbons (C2, C4) |

Note: The exact chemical shifts will depend on the solvent and concentration. The key distinguishing feature will be the coupling constants between the cyclobutane protons.

X-ray Crystallography

For an absolute and definitive confirmation of the stereochemistry, single-crystal X-ray crystallography is the gold standard.[2][10] This technique provides a three-dimensional structure of the molecule, allowing for the direct visualization of the relative arrangement of the substituents on the cyclobutane ring.

Chiral Resolution of Enantiomers

Once the cis and trans isomers have been separated, each exists as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is most commonly achieved by diastereomeric salt formation.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts.[11][12] These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using (R)-(+)-α-Phenylethylamine [12]

-

Salt Formation:

-

Dissolve the racemic cis (or trans)-3-phenylcyclobutanecarboxylic acid in a suitable solvent such as ethanol or acetone.

-

Add an equimolar amount of (R)-(+)-α-phenylethylamine to the solution.

-

Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

Recrystallize the salt from the same solvent to enhance its diastereomeric purity.

-

-

Liberation of the Enantiomer:

-

Treat the purified diastereomeric salt with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid.

-

Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the resolved enantiomer.

-

Self-Validation: The enantiomeric excess (ee) of the resolved acid should be determined using chiral HPLC or by ¹H NMR spectroscopy with a chiral solvating agent.

Diagram 1: Workflow for the Synthesis and Separation of Stereoisomers

Caption: General workflow for obtaining the stereoisomers of this compound.

Conclusion

The stereoisomers of this compound represent a rich platform for the exploration of structure-activity relationships in drug discovery. A systematic and rigorous approach to their synthesis, separation, and characterization is essential for harnessing their full potential. The methodologies outlined in this guide, from stereocontrolled synthesis to analytical verification and chiral resolution, provide a robust framework for researchers to confidently navigate the complexities of this important class of molecules. The principles of stereochemical assignment through NMR and the classical approach of diastereomeric salt resolution are field-proven techniques that ensure the scientific integrity of downstream applications.

References

- Fuchs, R., & Bloomfield, J. J. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 32(11), 3423–3427. [Link]

- Kovalenko, V., & Kulinkovich, O. (2005). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. [Link]

- Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 26(47), 10601-10614. [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3546. [Link]

- Şen, F., et al. (2017). Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate. Hacettepe Journal of Biology and Chemistry, 45(2), 175-186. [Link]

- Durmaz, M., et al. (2016). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

- Wikipedia. (n.d.).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Wikipedia. (n.d.). Chiral resolution. [Link]

- Rida, S. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5403. [Link]

- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Pathak, V. P., et al. (2007). Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism. The Journal of organic chemistry, 72(11), 4069–4076. [Link]

- Sulzer. (n.d.).

- Beilstein Journals. (2016). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- Chemistry LibreTexts. (2019).

- ResearchGate. (2023).

- ResearchGate. (2020).

- PubMed. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. [Link]

- IndiaMART. (n.d.). (R)-(+)

- ResearchGate. (2021). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. [Link]

- ResearchGate. (2017). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]

- YouTube. (2020). Cis-Trans isomerization of double bond (three different methods). [Link]

- ResearchGate. (n.d.).

- MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. [Link]

- MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

- ResearchGate. (2007). New Stereoselective Synthesis of Paeonilactone B. [Link]

Sources

- 1. rcprocess.se [rcprocess.se]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of cis-3-Phenylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: cis-3-Phenylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, represents a unique structural motif of increasing interest in medicinal chemistry and materials science. The rigid, puckered nature of the cyclobutane ring, combined with the stereospecific orientation of the phenyl and carboxylic acid groups, imparts distinct conformational properties that can influence biological activity and material characteristics.[1] This guide provides a comprehensive overview of the essential techniques and protocols for the definitive characterization of this compound, ensuring scientific rigor and reproducibility in research and development settings.

The strategic incorporation of strained carbocyclic systems like cyclobutanes offers a powerful tool for modulating the physicochemical properties of molecules, including metabolic stability, conformational rigidity, and lipophilicity. Understanding the precise three-dimensional arrangement and spectroscopic fingerprint of cis-3-Phenylcyclobutanecarboxylic acid is therefore paramount for its rational application in drug design and novel material synthesis.

Synthesis and Stereochemical Confirmation

A robust and reproducible synthesis is the foundation of any chemical characterization. The synthesis of cis-3-Phenylcyclobutanecarboxylic acid can be reliably achieved through a multi-step sequence, which also allows for the unambiguous confirmation of the cis stereochemistry.

Synthetic Protocol: A Grignard-Based Approach

A well-established method for the synthesis of cis-3-Phenylcyclobutanecarboxylic acid involves the Grignard reaction with a cyclobutanone precursor, followed by hydrogenolysis and saponification. This method, adapted from the work of Caputo and Fuchs, provides a reliable route to the desired isomer.

Experimental Protocol:

-

Grignard Reaction: To a solution of phenylmagnesium bromide in diethyl ether, add ethyl 3-ketocyclobutanecarboxylate dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

Hydrogenolysis: The crude tertiary alcohol is dissolved in ethanol containing a catalytic amount of palladium on charcoal (10%). The mixture is subjected to hydrogenation at 50 psi for 12 hours.

-

Saponification: The resulting ethyl ester is hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours. The reaction mixture is then cooled, and the aqueous layer is washed with diethyl ether. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The crude product is recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure cis-3-Phenylcyclobutanecarboxylic acid.

Causality of Experimental Choices: The Grignard reaction provides an efficient means to introduce the phenyl group onto the cyclobutane ring. The subsequent palladium-catalyzed hydrogenolysis of the benzylic alcohol is a key step that preferentially yields the cis isomer due to steric hindrance directing the hydrogen addition to the less hindered face of the molecule. Finally, saponification is a standard and effective method for the hydrolysis of the ester to the desired carboxylic acid.

Stereochemical Validation: Oxidation to cis-1,3-Cyclobutanedicarboxylic Acid

The cis configuration of the final product can be definitively confirmed by oxidative cleavage of the phenyl group to yield the known cis-1,3-cyclobutanedicarboxylic acid.

Experimental Protocol:

-

A solution of cis-3-Phenylcyclobutanecarboxylic acid in a mixture of carbon tetrachloride, acetonitrile, and water is treated with a catalytic amount of ruthenium (IV) oxide and an excess of sodium periodate.

-

The reaction mixture is stirred vigorously at room temperature for 24 hours.

-

The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with diethyl ether.

-

The organic extracts are dried and concentrated to yield cis-1,3-cyclobutanedicarboxylic acid, which can be identified by comparison of its melting point and spectroscopic data with an authentic sample.

Self-Validating System: The formation of cis-1,3-cyclobutanedicarboxylic acid, a compound with a well-defined and easily verifiable stereochemistry, provides unequivocal proof of the cis relationship between the phenyl and carboxylic acid groups in the starting material.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the physical and spectroscopic properties of cis-3-Phenylcyclobutanecarboxylic acid is essential for its identification, purity assessment, and structural elucidation.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol. | [2] |

Note: While a specific melting point is not available in the literature, a related compound, cis-3-(Boc-amino)cyclohexanecarboxylic acid, has a reported melting point of 143-147 °C, suggesting that the title compound is a solid at room temperature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected signals in the ¹H and ¹³C NMR spectra of cis-3-Phenylcyclobutanecarboxylic acid.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Coupling Constants:

| Proton | Multiplicity | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | singlet (broad) | 10.0 - 13.0 | - |

| Aromatic (C₆H₅) | multiplet | 7.1 - 7.4 | |

| Methine (CH-Ph) | multiplet | 3.2 - 3.6 | |

| Methine (CH-COOH) | multiplet | 2.9 - 3.3 | |

| Methylene (CH₂) | multiplet | 2.2 - 2.8 |

Rationale:

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.

-

The aromatic protons will appear in their characteristic region.

-

The methine protons on the cyclobutane ring are deshielded by the adjacent phenyl and carboxylic acid groups. The cis relationship will influence the coupling constants between the cyclobutane protons.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 175 - 185 |

| Aromatic (C-Ph, ipso) | 140 - 145 |

| Aromatic (C-Ph) | 125 - 130 |

| Methine (C-Ph) | 40 - 45 |

| Methine (C-COOH) | 35 - 40 |

| Methylene (CH₂) | 30 - 35 |

Rationale:

-

The carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4]

-

The aromatic carbons will appear in their typical range.

-

The sp³ hybridized carbons of the cyclobutane ring will be found in the upfield region, with the carbons directly attached to the electron-withdrawing groups (phenyl and carboxyl) being more deshielded.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Expected Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) | C=O stretch | 1700 - 1725 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |

| Carboxylic Acid (C-O) | C-O stretch | 1210 - 1320 | Strong |

| Carboxylic Acid (O-H) | O-H bend | 920 - 950 | Medium, Broad |

Interpretation: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching vibrations.[5][6][7] The strong carbonyl absorption around 1710 cm⁻¹ is also a key diagnostic peak.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (176.21 m/z) should be observed.

-

Loss of H₂O ([M-18]⁺): Fragmentation involving the loss of a water molecule.

-

Loss of COOH ([M-45]⁺): Cleavage of the carboxylic acid group.

-

Tropylium Ion ([C₇H₇]⁺): A common fragment at m/z 91, characteristic of compounds containing a benzyl group.

-

Phenyl Cation ([C₆H₅]⁺): A fragment at m/z 77.

Rationale: Carboxylic acids often undergo characteristic fragmentations in the mass spectrometer, including the loss of the hydroxyl group and the entire carboxyl group. The presence of the phenyl group will likely lead to the formation of the stable tropylium ion.

Workflow and Data Integration

A comprehensive characterization of cis-3-Phenylcyclobutanecarboxylic acid requires the integration of data from multiple analytical techniques. The following workflow ensures a thorough and self-validating analysis.

Caption: Workflow for the synthesis, purification, and characterization of cis-3-Phenylcyclobutanecarboxylic acid.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards of Related Compounds:

-

3-Phenylbenzoic acid: May be harmful if swallowed, causes skin irritation, and serious eye irritation.

-

Cyclobutanecarboxylic acid: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move to fresh air.

-

Potential Applications and Future Directions

The unique conformational constraints of the cyclobutane ring in cis-3-Phenylcyclobutanecarboxylic acid make it an attractive scaffold for various applications.

-

Medicinal Chemistry: The rigid cyclobutane core can be used to orient pharmacophoric groups in a specific and predictable manner, potentially leading to enhanced binding affinity and selectivity for biological targets. Phenylcyclobutane derivatives have been explored in the context of chemokine receptor modulators.

-

Materials Science: The defined stereochemistry and potential for intermolecular interactions (e.g., hydrogen bonding of the carboxylic acid) make this molecule a candidate for the design of novel liquid crystals and polymers with specific properties.

Further research into the biological activities of this compound and its derivatives is warranted. Its use as a building block in the synthesis of more complex molecules could unlock new avenues in drug discovery and materials science.

References

- Caputo, J. A., & Fuchs, R. (1967). Synthesis and ionization constants of m- and p-substituted cis-3-phenylcyclobutanecarboxylic acids. The Journal of Organic Chemistry, 32(6), 1967-1969. [Link]

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- cis-3-Isobutylcyclobutane carboxylic acid | C9H16O2 | CID 83635449 - PubChem. (n.d.).

- IR: carboxylic acids. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

Sources

- 1. (1s,3s)-3-phenylcyclobutane-1-carboxylic acid, cis [cymitquimica.com]

- 2. PubChemLite - 3-phenylcyclobutane-1-carboxylic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. FTIR [terpconnect.umd.edu]

An In-depth Technical Guide to the Characterization of trans-3-Phenylcyclobutanecarboxylic Acid

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique scaffold for the design of novel therapeutic agents. The conformational rigidity of the cyclobutane core can lead to enhanced binding affinity and selectivity for biological targets, while also improving metabolic stability compared to more flexible aliphatic chains. The incorporation of a phenyl group and a carboxylic acid moiety, as seen in trans-3-Phenylcyclobutanecarboxylic acid, provides key pharmacophoric features for interaction with a variety of protein targets. Carboxylic acids are prevalent in pharmaceuticals, acting as crucial hydrogen bond donors and acceptors, and often serving as bioisosteres for other functional groups. This guide provides a comprehensive overview of the synthesis and characterization of trans-3-Phenylcyclobutanecarboxylic acid, a valuable building block for the development of new chemical entities.

Synthesis of trans-3-Phenylcyclobutanecarboxylic Acid: A Multi-step Approach

The synthesis of trans-3-Phenylcyclobutanecarboxylic acid can be achieved through a multi-step sequence starting from diethyl phenylmalonate. The key steps involve the formation of the cyclobutane ring, followed by functional group manipulations to yield the final carboxylic acid. A reported synthesis involves the reduction of diethyl phenylmalonate, followed by tosylation, reaction with sodium diethyl malonate, saponification, and decarboxylation to yield the target molecule[1].

An alternative and commonly employed strategy for the synthesis of such cyclobutane derivatives involves the hydrolysis of a corresponding nitrile precursor. This approach offers a reliable method for introducing the carboxylic acid functionality.

Experimental Protocol: Hydrolysis of trans-3-Phenylcyclobutanecarbonitrile

This protocol details the conversion of trans-3-phenylcyclobutanecarbonitrile to trans-3-Phenylcyclobutanecarboxylic acid. This hydrolysis can be performed under acidic or basic conditions[2][3][4][5].

Materials:

-

trans-3-Phenylcyclobutanecarbonitrile

-

10% Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stir bar

-

Ice/water bath

-

Vacuum filtration apparatus

-

Recrystallization solvent (e.g., water or an ethanol/water mixture)

Procedure:

-

To a 50 mL round-bottom flask, add trans-3-phenylcyclobutanecarbonitrile (10 mmol) and 15 mL of a 10% aqueous sodium hydroxide solution.

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux and maintain for a period of 2-4 hours, or until the starting nitrile is no longer visible by TLC analysis.

-

After the reaction is complete, cool the mixture to room temperature and then chill in an ice/water bath.

-